Product packaging for N-benzyl-1-cyclopropylmethanamine(Cat. No.:CAS No. 116373-23-0)

N-benzyl-1-cyclopropylmethanamine

Cat. No.: B054306
CAS No.: 116373-23-0
M. Wt: 161.24 g/mol
InChI Key: QONMRPMQMVTSLW-UHFFFAOYSA-N
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Description

N-benzyl-1-cyclopropylmethanamine is a chemically significant amine derivative that serves as a versatile building block and intermediate in medicinal chemistry and pharmacological research. Its structure, featuring a cyclopropylmethyl group and a benzyl group attached to a central nitrogen atom, makes it a valuable scaffold for the design and synthesis of novel compounds. Researchers are particularly interested in this molecule for exploring structure-activity relationships (SAR) and for its potential as a precursor to ligands for various central nervous system (CNS) targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N B054306 N-benzyl-1-cyclopropylmethanamine CAS No. 116373-23-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-1-cyclopropylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-4-10(5-3-1)8-12-9-11-6-7-11/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONMRPMQMVTSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333772
Record name N-benzyl-1-cyclopropylmethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116373-23-0
Record name N-benzyl-1-cyclopropylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl(cyclopropylmethyl)amine
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Chemical Reactivity and Mechanistic Investigations

Hydrolysis Pathways and Product Formation (e.g., Benzoic Acid, Cyclopropanol)

The hydrolysis of N-benzyl-1-cyclopropylmethanamine involves the cleavage of the N-benzyl bond. Under acidic conditions, the nitrogen atom is protonated, making the benzylic carbon more susceptible to nucleophilic attack by water. This process can ultimately lead to the formation of toluene (B28343) and cyclopropylmethanamine. However, the formation of benzoic acid and cyclopropanol (B106826) would necessitate oxidative cleavage pathways.

While direct studies on the hydrolysis of this compound to benzoic acid and cyclopropanol are not extensively documented in the reviewed literature, the formation of such products can be postulated to occur under specific oxidative conditions. The N-benzyl group can be susceptible to oxidation at the benzylic position, which, through a series of steps, could yield benzoic acid. The cleavage of the cyclopropylmethyl group from the amine and its subsequent oxidation could theoretically lead to cyclopropanol, although this would likely be a minor and energetically unfavorable pathway. The more probable hydrolysis products under standard conditions would be toluene and cyclopropylmethanamine, resulting from the cleavage of the C-N bond. researchgate.netresearchgate.netnih.gov

The hydrogenolysis of N-benzyl amines is a common synthetic procedure for deprotection, typically employing a catalyst such as palladium on carbon (Pd/C) and a hydrogen source. researchgate.netnih.gov This process, however, is a reductive cleavage rather than a hydrolytic one.

Formation of Esters via Acetal (B89532) Intermediates

The conversion of amines to esters is not a direct process and typically involves multiple synthetic steps. For this compound, a hypothetical pathway to an ester could involve its transformation into a carbonyl compound, which then reacts with an alcohol.

A plausible, albeit not directly reported, route for the formation of an ester from this compound could involve an initial oxidation of the amine to an imine or a related intermediate. This intermediate could then be hydrolyzed to an aldehyde. The resulting aldehyde can then react with an alcohol under oxidative conditions to form an ester. The formation of an acetal intermediate would occur if the aldehyde reacts with two equivalents of an alcohol under acidic conditions. Subsequent oxidation of the acetal could then lead to the ester. However, direct evidence for this specific transformation for this compound is not available in the current scientific literature. General methods for the oxidative esterification of aldehydes, which could be formed from the amine, are well-established and often utilize various oxidizing agents. researchgate.netmasterorganicchemistry.comchemistrysteps.comorganic-chemistry.org

Intramolecular Cyclization Reactions and Rearrangements

The structure of this compound, featuring a cyclopropyl (B3062369) group adjacent to the nitrogen, presents the potential for interesting intramolecular reactions. The Thorpe-Ingold effect, or gem-dialkyl effect, describes the acceleration of cyclization reactions due to steric hindrance. nih.govwikipedia.orglucp.netresearchgate.net This effect arises from the compression of the bond angle between the substituents on a carbon atom, which brings the reactive ends of the molecule closer together, thus favoring ring closure. nih.govwikipedia.org

In the context of this compound, if a suitable leaving group were present on the benzyl (B1604629) moiety, an intramolecular nucleophilic attack by the nitrogen atom could lead to the formation of a bicyclic aziridinium (B1262131) ion. The presence of the cyclopropyl group, acting as a "gem-dialkyl" substituent at the α-carbon to the nitrogen, could facilitate this cyclization through the Thorpe-Ingold effect. Studies on related systems, such as 3-chloropiperidines, have demonstrated the role of this effect in promoting the formation of bicyclic aziridinium ions. researchgate.net While not directly studied for this compound, the principles of the Thorpe-Ingold effect suggest that such a cyclization would be a plausible reaction pathway under appropriate conditions. wikipedia.orglucp.netnih.gov

Table 1: Factors Influencing the Thorpe-Ingold Effect in Cyclization Reactions

FactorDescription
Gem-Dialkyl Substitution The presence of two alkyl groups on a carbon in the chain connecting the reactive centers increases the rate of cyclization. nih.govwikipedia.org
Bond Angle Compression The steric bulk of the gem-dialkyl groups decreases the internal bond angle, bringing the reactive termini closer. nih.gov
Reactive Rotamer Population The substituents can favor a conformation that is pre-organized for cyclization. researchgate.net
Ring Strain The stability of the forming ring system influences the feasibility of the cyclization. lucp.net

Recent advancements in synthetic chemistry have focused on the functionalization of unactivated C(sp3)-H bonds. For this compound, the benzylic C-H bonds are susceptible to radical abstraction. A plausible, though not explicitly documented, reaction could involve a radical-ligand assisted tandem process.

This hypothetical pathway would begin with the generation of a radical at the benzylic position of the N-benzyl group. This could be achieved using a suitable radical initiator or through photoredox catalysis. rsc.orgnih.gov The resulting benzylic radical could then undergo an intramolecular addition to the cyclopropyl ring. The cyclopropyl ring is known to react with radicals, leading to ring-opening. However, a tandem cyclization could occur where the initial radical addition is followed by a subsequent cyclization step, potentially leading to complex polycyclic structures. The assistance of a ligand coordinated to a metal catalyst could control the selectivity and efficiency of such a tandem radical cyclization. While specific studies on this compound are lacking, the principles of radical C-H activation and cyclization are well-established for related N-benzyl amines and other substrates. rsc.orgnih.gov

Mechanistic Studies of Enzymatic Interactions

This compound, also known as N-benzyl-N-cyclopropylamine (BCA), is recognized as a mechanism-based inactivator of cytochrome P450 (P450) enzymes. nih.gov These enzymes are crucial for the metabolism of a wide range of xenobiotics. youtube.comyoutube.com The inactivation of P450 by cyclopropylamines is of significant interest in drug development due to the potential for drug-drug interactions.

The inactivation mechanism is believed to proceed through a multi-step process. Initially, the P450 enzyme catalyzes a one-electron oxidation of the nitrogen atom of the cyclopropylamine. nih.govnih.gov This is followed by the cleavage of the strained cyclopropane (B1198618) ring, which generates a reactive intermediate. This intermediate can then covalently bind to the heme or the apoprotein of the enzyme, leading to its irreversible inactivation. nih.govacs.org

Density functional theory (DFT) calculations have suggested that the process can be dichotomous, leading to both normal metabolism and inactivation. nih.gov The inactivation pathway is thought to involve a proton-coupled electron transfer (PCET) mechanism, forming an amino radical intermediate. nih.gov This radical can then lead to the ring-opened species that alkylates the enzyme.

Interestingly, studies have also shown that N-cyclopropylbenzylamine can inactivate P450 enzymes through the formation of metabolic intermediate complexes (MICs). nih.gov In this pathway, a nitroso metabolite is formed, which then coordinates tightly to the heme iron, inhibiting the enzyme's catalytic cycle. This MIC formation appears to be a significant route of inactivation in liver microsomes and involves the action of flavin-containing monooxygenase (FMO) in addition to P450. nih.gov

Table 2: Key Steps in the Inactivation of Cytochrome P450 by this compound

StepDescriptionReference
1. One-Electron Oxidation The P450 enzyme oxidizes the nitrogen atom of the amine. nih.govnih.gov
2. Cyclopropane Ring Scission The strained cyclopropyl ring opens to form a reactive radical intermediate. nih.govnih.gov
3. Covalent Modification The reactive intermediate binds to the heme or apoprotein of the enzyme, causing inactivation. nih.govacs.org
4. MIC Formation (Alternative Pathway) A nitroso metabolite is formed and coordinates to the heme iron, inhibiting the enzyme. nih.gov

Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can deduce the connectivity of atoms within N-benzyl-1-cyclopropylmethanamine and its derivatives.

Proton NMR (¹H NMR) Spectral Analysis of this compound and Derivatives

The protons of the benzyl (B1604629) group's phenyl ring are expected to appear in the aromatic region, typically between δ 7.2 and 7.4 ppm. These five protons would likely present as a complex multiplet. The two benzylic protons (Ar-CH₂-N) would give rise to a singlet at approximately δ 3.8 ppm.

The protons of the cyclopropylmethyl moiety would be found in the upfield region of the spectrum. The two protons of the methylene (B1212753) bridge (-N-CH₂-cyclopropyl) are expected to appear as a doublet around δ 2.5 ppm. The single proton on the cyclopropane (B1198618) ring attached to the methylene group (-CH-) would likely be a multiplet around δ 0.8-1.0 ppm. The two sets of non-equivalent methylene protons on the cyclopropane ring would produce complex multiplets in the range of δ 0.2-0.6 ppm. A broad singlet corresponding to the N-H proton may also be observed.

For comparison, the ¹H NMR spectrum of the related compound N-benzylaniline shows signals for the aromatic protons between δ 6.68 and 7.44 ppm and a singlet for the benzylic protons at δ 4.38 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Phenyl H7.2 - 7.4m
Benzyl CH₂~3.8s
N-CH₂-cyclopropyl~2.5d
Cyclopropyl (B3062369) CH0.8 - 1.0m
Cyclopropyl CH₂0.2 - 0.6m
NHVariablebr s

Note: This table is based on predicted values and data from analogous structures. m = multiplet, s = singlet, d = doublet, br s = broad singlet.

Carbon-13 NMR (¹³C NMR) Spectral Analysis of this compound and Derivatives

Similar to ¹H NMR, a predicted ¹³C NMR spectrum for this compound can be assembled from the expected chemical shifts of its constituent parts.

The carbons of the phenyl ring would generate signals in the aromatic region, typically between δ 127 and 140 ppm. The benzylic carbon (Ar-CH₂-N) would likely appear around δ 54 ppm. The carbon of the methylene bridge (-N-CH₂-cyclopropyl) is anticipated to be in the range of δ 50-55 ppm. The methine carbon of the cyclopropane ring (-CH-) would be expected around δ 10-15 ppm, and the methylene carbons of the cyclopropane ring would be found further upfield, typically between δ 3 and 8 ppm.

In a study of N-benzylaniline, the aromatic carbons were observed between δ 112.9 and 148.2 ppm, and the benzylic carbon was at δ 48.4 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
Phenyl C (quaternary)~140
Phenyl CH127 - 129
Benzyl CH₂~54
N-CH₂-cyclopropyl50 - 55
Cyclopropyl CH10 - 15
Cyclopropyl CH₂3 - 8

Note: This table is based on predicted values and data from analogous structures.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a critical tool for confirming the elemental composition of a newly synthesized compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas.

For this compound, the expected monoisotopic mass can be calculated from its molecular formula, C₁₁H₁₅N. The calculated exact mass is 161.12045 u. An experimental HRMS measurement that provides a value very close to this calculated mass would serve as strong evidence for the correct molecular formula. For instance, in the characterization of related nitrogen-containing compounds, HRMS (ESI) has been used to confirm their molecular formulas by matching the observed mass to the calculated mass with a high degree of precision. rsc.org

Table 3: High-Resolution Mass Spectrometry Data for this compound

Molecular FormulaCalculated Exact Mass [M+H]⁺ (u)Observed Mass [M+H]⁺ (u)
C₁₁H₁₆N⁺162.1283To be determined experimentally

Note: The observed mass is determined through experimental analysis.

Pharmacological and Biological Activity Research

Ligand-Receptor Interactions and Functional Modulations

There is currently no available research data to populate the following sections regarding N-benzyl-1-cyclopropylmethanamine.

CXCR4 Receptor Antagonism and Inhibition of Chemokine Receptor Binding

No studies were found that investigate or identify this compound as an antagonist for the CXCR4 receptor. The C-X-C chemokine receptor type 4 (CXCR4) is a well-established target in fields like oncology and immunology, with numerous antagonists like AMD3100 being widely studied. nih.govnih.gov These antagonists function by blocking the receptor, thereby inhibiting processes such as cancer cell invasion and inflammation. nih.govnih.gov However, no such characterization exists for this compound in the public domain.

Information regarding the binding affinity (such as Ki or IC50 values) of this compound at the CXCR4 receptor is not available.

There are no published results from cell invasion assays, such as the Matrigel invasion assay, to demonstrate any inhibitory effect of this compound on CXCR4-mediated cell movement.

No in vivo studies demonstrating anti-inflammatory effects of this compound via CXCR4 antagonism have been found.

Dopamine (B1211576) Receptor Modulation

No research data is available to suggest that this compound modulates dopamine receptors.

While a patent for "Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists" exists, the disclosed compounds are 2-phenyl-cyclopropylmethanamines, which are structurally distinct from this compound. google.com Research into other classes of N-benzyl substituted compounds, such as tryptamines, has shown potent 5-HT(2C) agonism, but this cannot be extrapolated to the specific compound . nih.gov Consequently, there is no specific data on the binding affinity or functional activity (EC50) of this compound at the 5-HT(2C) receptor.

Allosteric Pharmacology at Dopamine D2 and D3 Receptors

LIMK Inhibition and Therapeutic Potential

This compound serves as a recognized chemical intermediate in the synthesis of advanced dual LIM-kinase (LIMK) 1 and 2 inhibitors. acs.org Research in this area has led to the development of the potent, allosteric, dual-LIMK1/2 inhibitor MDI-114215, which has demonstrated significant therapeutic potential in preclinical models of neurological disorders. acs.orgdundee.ac.uk LIM kinases are key regulators of actin cytoskeletal dynamics through their phosphorylation and subsequent inactivation of the actin-depolymerizing factor cofilin. researchgate.net Overactivation of LIMK1, in particular, is associated with the pathogenesis of certain neurological conditions. dundee.ac.uk

LIMK1 overactivation leads to abnormal dendritic synaptic development, a key characteristic of the pathogenesis of Fragile X Syndrome (FXS). dundee.ac.uk Consequently, the development of LIMK inhibitors represents an emerging disease-modifying therapeutic strategy for FXS. dundee.ac.ukresearchgate.net The optimized inhibitor, MDI-114215, derived from a structural class including this compound, is noted as a novel, potent, and highly selective dual LIMK1/2 inhibitor. acs.orgdundee.ac.uk In preclinical studies, this inhibitor has shown potential for treating neurological disorders characterized by LIMK1/2 overactivation and resulting actin instability. dundee.ac.ukresearchgate.net Research has demonstrated that MDI-114215 can rescue impaired hippocampal long-term potentiation (LTP) in brain slices from FXS model mice, highlighting its potential to correct synaptic dysfunctions associated with the disorder. acs.orgdundee.ac.uk

The mechanism of action for this class of LIMK inhibitors involves the direct reduction of phosphorylated cofilin (p-cofilin), which restores actin dynamics. acs.org The lead compound, MDI-114215, effectively reduces p-cofilin levels in a concentration-dependent manner in neuronal cells. acs.org This effect has been confirmed in ex vivo models using brain slices from Fmr1 knockout mice, a model for Fragile X Syndrome. acs.org Furthermore, the inhibitory effect on cofilin phosphorylation was demonstrated in induced pluripotent stem cell (iPSC)-derived cortical neurons from patients with FXS, confirming the compound's potential relevance in human cellular models. acs.orgdundee.ac.ukresearchgate.net

The inhibitory activity of the advanced compound, MDI-114215, was quantified using enzymatic and cellular assays. The half-maximal inhibitory concentrations (IC₅₀) against both non-phosphorylated and PAK1-phosphorylated LIMK1 and LIMK2 were determined, alongside cellular activity in human neuroblastoma SH-SY5Y cells. acs.org

Table 1: Inhibitory Activity of MDI-114215 against LIMK Enzymes and Cellular p-Cofilin acs.org

Assay TargetIC₅₀ (nM)
Non-phospho LIMK14.3
Non-phospho LIMK21.1
PAK1-phospho LIMK12.5
PAK1-phospho LIMK20.8
Cellular p-cofilin (SH-SY5Y)18

Data is derived from enzymatic assays using mass spectrometry and cellular assays. IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. acs.org

Cellular and Molecular Pathway Investigations

Inhibition of Cell Proliferation and Anti-neoplastic Activities

Research into compounds structurally related to this compound, such as N-substituted benzamides and N-benzyl adenosine (B11128) analogs, has revealed significant anti-neoplastic activity. nih.govmdpi.com These compounds have been shown to inhibit the growth of various cancer cell lines. mdpi.comtandfonline.com For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies. nih.gov Similarly, certain aminated (cyclopropylmethyl)phosphonates that incorporate a benzylamine (B48309) group have demonstrated promising activity against pancreatic cancer cells. scirp.orgscirp.org Studies on N-substituted benzamides, using declopramide (B1670142) as a lead compound, have shown that at sufficient concentrations, these molecules can induce apoptosis in cancer cell lines such as the mouse 70Z/3 pre-B cell line and the human promyelocytic cancer cell line HL60. nih.govnih.gov This activity is often preceded by a halt in the cell division cycle, indicating a direct impact on cell proliferation. nih.govnih.gov

Cell Cycle Arrest Mechanisms

A key mechanism behind the anti-neoplastic activity of related N-substituted benzamides is their ability to induce cell cycle arrest, primarily at the G2/M phase. nih.govnih.gov This arrest is a distinct event that occurs prior to the induction of apoptosis. nih.govresearchgate.net Studies using the N-substituted benzamide (B126) 3CPA on 70Z/3 cells demonstrated a clear cell cycle block in the G2/M phase. nih.govresearchgate.net This effect was also observed in the p53 deficient human HL60 cell line, indicating that the cell cycle arrest mechanism is independent of p53, a common tumor suppressor protein. nih.govnih.gov The G2/M block persists even when apoptosis is inhibited by caspase inhibitors or through the overexpression of the anti-apoptotic protein Bcl-2. nih.govnih.govresearchgate.net This suggests that the signaling pathways leading to cell cycle arrest are separate from those that trigger programmed cell death. nih.gov

Table 1: Effect of 3CPA on Cell Cycle Distribution in 70Z/3 Cells An illustrative data table based on findings for related N-substituted benzamides.

Treatment Duration (hours)Cell Population in Sub-G1 Phase (%)Cell Population in G2/M Phase Accumulation
6NormalNoticeable
12IncreasedSignificant
18Further IncreasedPronounced

This table is a representation of data described in research on N-substituted benzamides like 3CPA, where exposure leads to an accumulation of cells in the G2/M phase and a subsequent increase in the sub-G1 population, indicative of apoptosis. researchgate.net

Modulation of ERK Signaling Pathway

The extracellular signal-regulated kinase (ERK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is common in many cancers. nih.govnih.gov The RAF/MEK/ERK pathway is a key effector for the initiation and progression of KRAS-driven cancers, such as pancreatic ductal adenocarcinoma. mdpi.comresearchgate.net While transient activation of ERK can sometimes contribute to apoptosis, constitutive activation is often linked to oncogenesis. tandfonline.comnih.gov

Research on N6-benzyladenosine analogs, which share the benzyl (B1604629) structural motif, has shown they can impair the prenylation of RAS proteins. mdpi.com Since RAS is a key upstream activator of the RAF/MEK/ERK cascade, this suggests a potential indirect mechanism for modulating ERK signaling. mdpi.comnih.gov However, direct research specifically linking this compound to the modulation of the ERK signaling pathway has not been extensively reported. Further investigation is needed to determine if this compound directly or indirectly influences the phosphorylation of ERK1/2 or other components of this critical pathway in cancer cells. nih.gov

Electrochemical Properties in Biological Systems

Beyond its biological activities, the electrochemical properties of this compound have been noted. Organic electrochemical synthesis is a field of growing importance in green chemistry, using electrons to drive reactions and replace traditional, often toxic, reagents. nih.gov

Use as Electrode Material in Organic Electrochemical Cells

This compound has been identified as a suitable electrode material for use in organic electrochemical cells. Its utility in this context is attributed to its high electron transfer capabilities and high overpotential when compared to other materials. nih.gov In electrochemical reactions, benzylamine compounds can undergo single-electron oxidation at the anode to form a nitrogen radical cation, initiating further transformations like the selective cleavage of the C-N bond. nih.gov

Table 2: Noted Electrochemical Properties of this compound

PropertyDescriptionRelevance
Electron Transfer High capability for facilitating the movement of electrons.Essential for efficient functioning as an electrode material.
Overpotential High overpotential compared to similar benzylic or alkyl groups.Indicates suitability for specific electrochemical applications.

This table summarizes the key electrochemical characteristics that make this compound a candidate for use in organic electrochemical cells. nih.gov

Structure Activity Relationship Sar and Computational Studies

Systematic Elucidation of Structure-Activity Relationships

A systematic investigation into the structure-activity relationships (SAR) of N-benzyl-1-cyclopropylmethanamine would involve the synthesis and biological evaluation of a series of analogs. This process helps to identify which parts of the molecule, known as pharmacophores, are essential for its biological activity.

Key modifications would likely include:

Substitution on the Benzyl (B1604629) Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions (ortho, meta, para) on the phenyl group could significantly influence the molecule's electronic properties, lipophilicity, and steric profile. This, in turn, could affect its binding affinity and selectivity for a target receptor. For instance, studies on N-benzyl phenethylamines have shown that substitutions on the N-benzyl group can dramatically impact affinity and functional activity at serotonin (B10506) receptors. nih.gov

Modification of the Cyclopropyl (B3062369) Group: Altering the cyclopropyl ring, for example, by increasing its size (to cyclobutyl, cyclopentyl) or introducing substituents, would probe the importance of its specific steric and conformational properties for biological activity. SAR studies of cyclopropenimines have highlighted the critical role of the cyclic moiety and its substituents in determining reaction rates and enantioselectivity in catalytic applications. rsc.org

Alterations of the Amine and Methylene (B1212753) Linker: N-alkylation or N-acylation of the secondary amine, as well as changing the length of the methylene linker between the cyclopropyl group and the nitrogen atom, would provide insights into the optimal spatial arrangement and hydrogen-bonding capabilities required for interaction with a biological target.

The findings from such a systematic study would be crucial for designing more potent and selective derivatives.

Modification Rationale Potential Impact
Benzyl Ring SubstitutionTo alter electronic and steric propertiesInfluence binding affinity and selectivity
Cyclopropyl Group ModificationTo investigate the role of steric bulk and conformationAffect potency and target engagement
Amine and Linker AlterationTo probe spatial and hydrogen-bonding requirementsOptimize interaction with the binding pocket

Molecular Docking and Ligand-Protein Interaction Analysis (e.g., CXCR4, LIMK)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This allows for the visualization and analysis of the interactions between the ligand (this compound) and the protein's binding site.

CXCR4: The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor implicated in various diseases, including cancer and HIV infection, making it a significant drug target. nih.gov Docking studies of small molecules with CXCR4 have been instrumental in the discovery of novel antagonists. nih.gov A molecular docking simulation of this compound into the crystal structure of CXCR4 (e.g., PDB ID: 3ODU) would aim to identify key interactions. It is plausible that the benzyl group could form hydrophobic interactions within a sub-pocket of the receptor, while the amine group could establish crucial hydrogen bonds with acidic residues like aspartic acid or glutamic acid, which are known to be important for ligand binding in CXCR4. semanticscholar.org The cyclopropyl group's role would be to provide a specific conformational constraint and potentially engage in van der Waals interactions.

LIMK: LIM kinases (LIMK1 and LIMK2) are involved in regulating actin dynamics and are targets for cancer and neurological disorders. pnas.org While specific docking studies of this compound with LIMK are not available, a typical approach would involve docking the compound into the ATP-binding pocket of the kinase. The analysis would focus on identifying hydrogen bonds with the hinge region of the kinase, a common interaction for ATP-competitive inhibitors, as well as hydrophobic interactions with other residues within the pocket.

Target Protein Potential Interactions Key Amino Acid Residues (Hypothetical)
CXCR4Hydrogen bonding, hydrophobic interactions, van der Waals forcesAspartic Acid, Glutamic Acid, Tyrosine, Tryptophan
LIMKHydrogen bonding (hinge region), hydrophobic interactionsResidues in the ATP-binding pocket

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Angle Strain Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about a molecule's geometry, reactivity, and spectroscopic properties.

For this compound, DFT calculations at a suitable level of theory (e.g., B3LYP with a 6-31G* basis set) could be employed to:

Determine the Optimized Geometry: This would provide precise bond lengths and angles, offering insights into the molecule's three-dimensional shape.

Analyze the Molecular Electrostatic Potential (MEP): The MEP map helps to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting non-covalent interactions with a target protein.

Calculate Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of a molecule's chemical reactivity and stability.

Angle Strain Analysis: The cyclopropyl ring in this compound possesses significant angle strain due to its three-membered ring structure. DFT calculations can quantify this strain energy, which can influence the molecule's conformational preferences and its interactions within a binding pocket. Studies on other cyclopropane-containing molecules have utilized DFT for such analyses. researchgate.net

Homology Modeling in Ligand Design

Homology modeling, or comparative modeling, is a technique used to construct a three-dimensional model of a protein whose structure has not been experimentally determined, based on its amino acid sequence and the known structure of a homologous protein (a "template"). nih.govmdpi.com

If an experimental structure of a target protein of interest for this compound were unavailable, homology modeling could be employed. For instance, before the crystal structure of CXCR4 was solved, researchers relied on homology models based on templates like bovine rhodopsin to perform virtual screening and design novel inhibitors. researchgate.netnih.gov The process involves:

Template Selection: Identifying a protein with a known structure and a high degree of sequence similarity to the target protein.

Sequence Alignment: Aligning the amino acid sequence of the target with the template.

Model Building: Generating the 3D model of the target based on the alignment and the template's structure.

Model Refinement and Validation: Optimizing and assessing the quality of the generated model.

Once a reliable homology model is built, it can be used for molecular docking studies with ligands like this compound to predict binding modes and guide the design of new, potentially more effective molecules. nih.gov

Conclusion and Future Research Directions

Summary of Key Findings on N-Benzyl-1-cyclopropylmethanamine

This compound is a recognized chemical entity, identified by its CAS number 116373-23-0. nih.gov While direct and extensive research focused solely on this compound is limited, the existing scientific literature points to its significance primarily as a structural backbone and precursor in the synthesis of more complex molecules with notable biological activities.

The core findings reveal that the N-benzyl and cyclopropylmethanamine moieties, when combined, form a valuable scaffold in medicinal chemistry. Research has largely concentrated on its derivatives rather than the parent compound itself. For instance, various derivatives incorporating the N-benzyl group have demonstrated a wide range of pharmacological effects. Studies have reported potent anticonvulsant properties in N-benzyl-2-acetamidopropionamide derivatives. nih.gov Similarly, N-benzyl-N-methyldecan-1-amine, a related structure, has been shown to possess anti-inflammatory and anti-oxidative properties. frontiersin.org Other research has explored N-benzyl derivatives as potential acetylcholinesterase (AChE) inhibitors for conditions like Alzheimer's disease and as broad-spectrum antiepileptic drug candidates. nih.govnih.gov The recurring presence of this structural motif in diverse biologically active agents underscores its importance as a foundational element for drug design.

Unexplored Research Avenues and Translational Potential

Despite the utility of its derivatives, this compound itself remains a largely under-investigated molecule, presenting several avenues for future research.

A significant unexplored area is the systematic pharmacological screening of the parent compound. Its intrinsic biological activity, if any, has not been thoroughly characterized. Such studies would clarify whether it acts merely as a scaffold or possesses its own therapeutic potential.

Furthermore, there is a clear opportunity for the development and screening of a focused library of its direct analogues. By systematically modifying the benzyl (B1604629) and cyclopropyl (B3062369) groups, a comprehensive structure-activity relationship (SAR) could be established. This would provide crucial insights into which structural features are essential for the activities observed in its more complex derivatives.

The translational potential of this compound lies in its demonstrated value as a scaffold for generating new therapeutic agents. The potent anti-inflammatory and neuroprotective activities of its derivatives suggest that this compound could be a starting point for developing novel treatments for inflammatory disorders and neurodegenerative diseases. frontiersin.orgnih.govmdpi.com The development of agonists for the 5-HT2A receptor, which includes various benzylamine (B48309) structures, also points to potential applications in neurology and psychiatry. wikipedia.org

Methodological Advancements for Future Investigations

Future studies on this compound and its derivatives would benefit from the adoption of modern synthetic and analytical methodologies.

Synthesis: Traditional synthetic routes can be enhanced by employing state-of-the-art techniques. Recent advances in the synthesis of cyclopropylamines include metal-catalyzed reactions of diazo compounds, Kulinkovich reactions applied to amides, and methods involving C-H functionalization, many with significant progress in enantioselective synthesis. nih.gov Furthermore, the broader field of amine synthesis has seen the development of powerful methods like photocatalytic approaches, enzymatic cascades using transaminases, and asymmetric catalyzed hydroaminomethylation, which offer more efficient, environmentally friendly, and highly selective routes to chiral amines. mdpi.comacs.orgwiley.comunibo.itdoc.gov

Analysis: For the characterization of new derivatives, advanced analytical techniques are paramount. High-resolution mass spectrometry (HRMS) and multidimensional nuclear magnetic resonance (NMR) spectroscopy can provide unambiguous structural confirmation. science.gov To ensure purity and separate stereoisomers, which can have drastically different biological activities, advanced chromatographic methods are essential. nih.gov Techniques such as ion chromatography and specialized gas chromatography (GC) have been successfully applied to the analysis of related cyclopropylamines and can be adapted for future investigations. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-benzyl-1-cyclopropylmethanamine with high purity?

  • Methodological Answer : A reductive amination approach using cyclopropanecarboxaldehyde and benzylamine precursors is commonly employed. Optimization includes pH control (neutral to slightly acidic conditions) and catalytic hydrogenation (e.g., Pd/C under H₂). Yield improvements (up to 80%) can be achieved via iterative solvent screening (e.g., THF or DCM) and temperature modulation (25–50°C) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from byproducts like unreacted amines or imine intermediates.

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H NMR : Key signals include cyclopropyl protons (δ 0.43–0.48 ppm, m) and benzyl CH₂ (δ 3.64–3.65 ppm, s). Aromatic protons typically appear at δ 7.19–7.41 ppm (m) .
  • ¹³C NMR : Cyclopropyl carbons resonate at δ 5–10 ppm, while the benzyl carbon appears at δ 58.52 ppm .
  • IR Spectroscopy : Stretching vibrations for NH (3300–3500 cm⁻¹) and C-N (1250–1350 cm⁻¹) are diagnostic. Artifact peaks (e.g., at 998 cm⁻¹) due to instrument filters should be noted .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from stereochemical variations or solvent effects. For example:

  • Stereochemical Analysis : Chiral HPLC (e.g., Chiralpak IA column) with a hexane/isopropanol mobile phase can separate enantiomers, addressing discrepancies in optical rotation or NOE correlations .
  • Solvent Artifacts : Compare spectra across solvents (CDCl₃ vs. DMSO-d₆) to isolate solvent-induced shifts .
  • Iterative Validation : Cross-reference with computational methods (DFT-based chemical shift predictions) to validate assignments .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound as a CXCR4 inhibitor?

  • Methodological Answer :

  • Core Modifications : Introduce substituents to the benzyl group (e.g., electron-withdrawing groups at the para position) to assess binding affinity via SPR or radioligand assays .
  • Cyclopropane Ring Effects : Compare activity with non-cyclopropyl analogs to evaluate conformational rigidity’s role in receptor interaction.
  • Biological Assays : Use CXCR4-mediated calcium flux assays (Fluo-4 AM dye) or chemotaxis inhibition in T-cell lines (e.g., Jurkat) to quantify potency .

Q. What analytical challenges arise in distinguishing positional isomers of this compound derivatives?

  • Methodological Answer :

  • Mass Spectrometry : High-resolution MS (HRMS) with CID fragmentation identifies diagnostic ions (e.g., m/z 174.1283 for cyclopropyl cleavage).
  • 2D NMR : NOESY or COSY correlations clarify spatial proximity of substituents (e.g., differentiating ortho vs. para substitution on the benzyl group) .
  • Chromatography : UPLC with a C18 column (ACN/water + 0.1% formic acid) resolves isomers based on hydrophobicity differences .

Data Contradiction & Validation

Q. How should researchers address conflicting yield data in synthetic protocols for this compound?

  • Methodological Answer :

  • Controlled Replication : Repeat reactions under identical conditions (solvent purity, catalyst batch) to isolate protocol-dependent variables .
  • Byproduct Analysis : Use GC-MS or LC-MS to identify side products (e.g., over-reduced amines) that may inflate/deflate yield calculations .
  • Statistical Design : Apply a factorial design (e.g., Taguchi method) to optimize variables (temperature, catalyst loading) systematically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.